molecular formula C11H13N3 B13067006 1-[(2-Methylphenyl)methyl]-1H-imidazol-2-amine

1-[(2-Methylphenyl)methyl]-1H-imidazol-2-amine

Cat. No.: B13067006
M. Wt: 187.24 g/mol
InChI Key: ZXKJCNXCDWFZPI-UHFFFAOYSA-N
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Description

1-[(2-Methylphenyl)methyl]-1H-imidazol-2-amine is a compound belonging to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the 2-methylphenyl group attached to the imidazole ring imparts unique properties to the compound, making it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Methylphenyl)methyl]-1H-imidazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylbenzylamine with glyoxal and ammonium acetate under reflux conditions. This reaction leads to the formation of the imidazole ring with the desired substitution pattern .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Methylphenyl)methyl]-1H-imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various electrophiles, such as alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce reduced imidazole derivatives.

Scientific Research Applications

1-[(2-Methylphenyl)methyl]-1H-imidazol-2-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-Methylphenyl)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system under investigation .

Comparison with Similar Compounds

    1-[(2-Methylphenyl)methyl]-1H-imidazole: Similar structure but lacks the amine group.

    2-[(2-Methylphenyl)methyl]-1H-imidazole: Different substitution pattern on the imidazole ring.

    1-[(2-Methylphenyl)methyl]-1H-benzimidazole: Contains a benzimidazole ring instead of an imidazole ring.

Uniqueness: 1-[(2-Methylphenyl)methyl]-1H-imidazol-2-amine is unique due to the presence of both the 2-methylphenyl group and the amine group on the imidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

1-[(2-methylphenyl)methyl]imidazol-2-amine

InChI

InChI=1S/C11H13N3/c1-9-4-2-3-5-10(9)8-14-7-6-13-11(14)12/h2-7H,8H2,1H3,(H2,12,13)

InChI Key

ZXKJCNXCDWFZPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C=CN=C2N

Origin of Product

United States

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